molecular formula C24H30F2O6 B13409847 [(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate

[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B13409847
M. Wt: 452.5 g/mol
InChI Key: KPAAFLZUAVPWNQ-WRHQALOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate is a synthetic compound with significant applications in various fields. It is known for its complex structure and unique properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of [(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate involves multiple stepsIndustrial production methods often involve the use of advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.

    Reduction: Often employing reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Typically involving halogenation or acetylation reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific structural features, such as the presence of difluoro and hydroxyacetyl groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C24H30F2O6

Molecular Weight

452.5 g/mol

IUPAC Name

[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(29)5-6-21(17,3)23(16,26)19(30)10-22(15,4)24(12,20(31)11-27)32-13(2)28/h5-6,8,12,15-16,18-19,27,30H,7,9-11H2,1-4H3/t12-,15+,16?,18+,19+,21+,22+,23+,24+/m1/s1

InChI Key

KPAAFLZUAVPWNQ-WRHQALOESA-N

Isomeric SMILES

C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C)C)O)F)C)F

Origin of Product

United States

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